Product packaging for bis(1-methyl-1H-pyrazol-5-yl)methanamine(Cat. No.:CAS No. 1603462-95-8)

bis(1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B2386460
CAS No.: 1603462-95-8
M. Wt: 191.238
InChI Key: WPADXGDATKEDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(1-methyl-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C9H13N5 and its molecular weight is 191.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5 B2386460 bis(1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1603462-95-8

Properties

IUPAC Name

bis(2-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-13-7(3-5-11-13)9(10)8-4-6-12-14(8)2/h3-6,9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPADXGDATKEDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bis 1 Methyl 1h Pyrazol 5 Yl Methanamine and Its Analogues

Strategic Approaches to the Bis(1-methyl-1H-pyrazol-5-yl)methanamine Core Structure

The construction of the this compound core can be achieved through several strategic synthetic pathways. These methods offer versatility in terms of substrate scope and reaction conditions, allowing for the generation of a library of analogues for further investigation.

Multi-Component Reaction Pathways in Pyrazole-Based Amine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical. For the synthesis of bis(pyrazolyl)methane derivatives, a pseudo-five-component reaction can be employed. This typically involves the reaction of a β-ketoester, a hydrazine, and an aldehyde. researchgate.netresearchgate.net

In a potential multi-component approach to this compound, one could envision a reaction involving two equivalents of a suitable 1-methyl-1H-pyrazol-5-amine precursor, a source of the methylene (B1212753) bridge such as formaldehyde or a synthetic equivalent, and a nitrogen source. While direct multi-component synthesis of the target amine is not explicitly detailed in the literature, the principles of MCRs in pyrazole (B372694) chemistry suggest its feasibility.

A notable example of a multi-component reaction in pyrazole synthesis involves the reaction of hydrazine hydrate, ethyl acetoacetate, and various aromatic aldehydes, catalyzed by guanidine hydrochloride, to produce 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.net This highlights the utility of MCRs in constructing methylene-bridged bis-pyrazole scaffolds.

Condensation Reactions Utilizing Pyrazole Amine Precursors

Condensation reactions are a fundamental strategy for the formation of C-N and C-C bonds. The synthesis of bis(pyrazolyl)methanes often involves the condensation of a pyrazolone derivative with an aldehyde. ekb.egnih.gov For the synthesis of this compound, a plausible route would involve the condensation of two equivalents of 1-methyl-1H-pyrazol-5-amine with a suitable carbonyl compound.

For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst like sodium acetate can yield 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov Adapting this to the target molecule, one could propose the condensation of 1-methyl-1H-pyrazol-5-amine with an appropriate electrophile to form the methylene-bridged structure.

A one-pot, pseudo-three-component reaction of hydrazine hydrate, ethyl acetoacetate, and an aldehyde in ethanol with piperidine as a catalyst can also afford aminopyrazole derivatives, which could serve as precursors or be part of a tandem reaction to form the desired bis-pyrazole structure. ekb.eg

Reductive Amination Sequences for Bis-Pyrazolyl Amine Architectures

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines. ineosopen.org This two-step process, which can often be performed in a single pot, involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.

A potential reductive amination route to this compound would involve the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-5-amine to form an imine intermediate. Subsequent reduction of this imine would yield the target secondary amine.

A related one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which proceeds through a solvent-free condensation to form an N-(5-pyrazolyl)imine, followed by reduction with sodium borohydride. mdpi.comresearchgate.net This methodology demonstrates the feasibility of using reductive amination with pyrazole-based amines and aldehydes.

Reaction StepReagents and ConditionsIntermediate/Product
Imine Formation 1-methyl-1H-pyrazole-5-carbaldehyde, 1-methyl-1H-pyrazol-5-amine, mild acid catalyst (optional)N-((1-methyl-1H-pyrazol-5-yl)methylene)-1-methyl-1H-pyrazol-5-amine
Reduction Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2/Pd)This compound

Precursor Synthesis and Targeted Functionalization Strategies

The successful synthesis of the target compound and its analogues relies on the efficient preparation of key precursors and the strategic introduction of functional groups.

Preparation Routes for 1-Methyl-1H-pyrazol-5-amine Derivatives

The synthesis of 1-methyl-1H-pyrazol-5-amine derivatives can be achieved through various routes. A common method involves the cyclization of a suitable precursor containing the N-N bond. For example, the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can be accomplished by reacting a 40% methyl hydrazine aqueous solution with ethoxy methylene ethyl cyanoacetate in toluene. google.com

Another approach involves the modification of a pre-existing pyrazole ring. For instance, 5-bromo-1-methyl-1H-pyrazol-3-amine can be synthesized from diethyl butynedioate and methylhydrazine through a multi-step process involving bromination and subsequent functional group manipulations. google.com

Recent studies have also focused on the synthesis of novel 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties, highlighting the ongoing interest in functionalizing this scaffold. acs.org

Methylene Linker Insertion Methodologies for Bis-Heterocyclic Compounds

The introduction of a methylene bridge to link two heterocyclic rings is a key step in the synthesis of bis-heterocyclic compounds. Several methodologies can be employed for this purpose.

One common strategy involves the reaction of the heterocyclic precursor with a one-carbon electrophile, such as formaldehyde, dihalomethane, or dimethyl sulfoxide (DMSO) under specific conditions. For example, the synthesis of bis(1H-indazol-1-yl)methane has been achieved in a one-pot reaction from 1H-indazole using DMSO as the methylene source, catalyzed by 3d-metal salts. nih.govsemanticscholar.org A similar approach could be adapted for the synthesis of bis(pyrazolyl)methanes.

Another method involves the reaction of a pyrazole with an aldehyde in the presence of a suitable catalyst. For instance, 1,4-bis[bis(1H-pyrazol-1-yl)methyl]benzene has been synthesized by the reaction of 1H-pyrazole with terephthalaldehyde. researchgate.net This demonstrates the utility of aldehydes in forming methylene-bridged bis-pyrazole structures. The reaction of gramine (3-(dimethylaminomethyl)indole) with pyrazole derivatives also provides a route to methylene-bridged indole-pyrazole hybrids. mdpi.com

Methylene SourceReaction ConditionsHeterocyclic Precursor
Dimethyl sulfoxide (DMSO)3d-metal salt catalyst, high temperature1H-Indazole
DihalomethaneBase (e.g., KOH)Pyrazole
AldehydeAcid or base catalystPyrazole, Indole

Green Chemistry Approaches in Bis-Pyrazolyl Methanamine Synthesis

Recent research has emphasized the development of environmentally friendly methods for the synthesis of bis-pyrazole derivatives. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. While direct green synthesis routes for this compound are not extensively documented, methodologies for analogous bis(pyrazolyl)methane compounds provide significant insights into sustainable practices.

A notable green approach involves the catalyst-free condensation of 3,5-dimethylpyrazole with formaldehyde in ethanol under mild conditions to produce (3,5-dimethyl-1H-pyrazol-1-yl)methanol as a precursor. This intermediate can then be reacted with various amines in acetonitrile at moderate temperatures (55–60 °C) to yield bis-pyrazole derivatives. mdpi.comnih.gov This method is advantageous as it avoids the use of catalysts and proceeds under gentle conditions, aligning with the principles of green chemistry. mdpi.comnih.gov

Another sustainable strategy is the use of water as a solvent. For instance, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been successfully achieved in magnetized distilled water (MDW) without a catalyst. scielo.org.za This catalyst-free approach in an environmentally safe solvent offers high to excellent yields of the desired products. scielo.org.za The use of biodegradable and reusable catalysts, such as theophylline, has also been reported for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, further enhancing the green credentials of the synthesis. researchgate.net

Multi-component reactions (MCRs) represent another facet of green synthesis, as they often involve a one-pot process that reduces the number of synthetic steps and purification stages. One-pot pseudo-five-component reactions have been employed for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, showcasing the efficiency and atom economy of such methods. eurjchem.com

The following table summarizes various green synthetic approaches for bis-pyrazole analogues:

Catalyst/Solvent SystemReactantsProduct TypeKey Green FeaturesReference
None / Ethanol, Acetonitrile3,5-dimethylpyrazole, Formaldehyde, AminesBis-pyrazole derivativesCatalyst-free, Mild conditions mdpi.comnih.gov
None / Magnetized Distilled WaterAldehydes, 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one4,4'-(arylmethylene)bis(1H-pyrazol-5-ols)Catalyst-free, Benign solvent scielo.org.za
Theophylline / -Aromatic aldehydes, 3-methyl-1-phenyl-5-pyrazolone4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)Biodegradable catalyst researchgate.net
Guanidine hydrochloride / -Hydrazine hydrate, Ethyl acetoacetate, Aromatic aldehydes4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)Inexpensive organocatalyst, High yields researchgate.net
Acetic Acid / -Phenyl hydrazine, Ethyl acetoacetate, Aldehydes4,4'-(aryl-methylene)bis(3-methyl-1H-pyrazol-5-ol)One-pot pseudo five-component reaction eurjchem.com

Control of Regioselectivity and Stereoselectivity in Complex Bis-Pyrazole Systems

Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of complex bis-pyrazole systems, as the biological activity and coordination properties of these molecules are highly dependent on their three-dimensional structure.

Regioselectivity: The control of substituent placement on the pyrazole rings is a significant challenge. In the synthesis of N-substituted pyrazoles, the reaction of unsymmetrical pyrazoles with electrophiles can lead to a mixture of regioisomers. The regioselectivity can be influenced by factors such as the nature of the substituents on the pyrazole ring, the electrophile, and the reaction conditions. For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, complete regioselectivity can be achieved. organic-chemistry.org The choice of base and solvent system can also play a crucial role in directing the regiochemical outcome.

A switchable regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The presence or absence of Ag2CO3 was found to be the key factor in controlling the stereoselectivity, while high regioselectivity was observed with asymmetrically substituted pyrazoles. nih.gov

Stereoselectivity: The introduction of chirality into bis-pyrazole systems is of great interest for their application as chiral ligands in asymmetric catalysis. The synthesis of chiral bis-pyrazole derivatives often involves the use of chiral starting materials or chiral catalysts. For example, the synthesis of novel chiral spiro bis(pyrazole) ligands has been achieved, and their copper(II) complexes have shown activity as asymmetric catalysts in the ene reaction.

Another approach to stereoselective synthesis involves the use of chiral auxiliaries. While not directly applied to this compound, the principles can be extrapolated. The development of bifunctional asymmetric catalysts based on bis(azairidacycle) with axial chirality highlights the sophisticated strategies employed to create stereodefined metal complexes with chiral bis-amine ligands. mdpi.com

The following table outlines methodologies for achieving selectivity in the synthesis of pyrazole and bis-pyrazole systems:

MethodReactantsProductSelectivity ControlReference
Michael AdditionPyrazoles, Conjugated carbonyl alkynes(E)- and (Z)-N-carbonylvinylated pyrazolesAg2CO3 as a switch for stereoselectivity; High regioselectivity with asymmetric pyrazoles nih.gov
CondensationN-alkylated tosylhydrazones, Terminal alkynes1,3,5-Trisubstituted pyrazolesComplete regioselectivity organic-chemistry.org
Cyclometalation(S)-2,2'-bis(aminomethyl)-1,1'-binaphthyl, [IrCl2Cp*]2Chiral bis(azairidacycle)Use of an axially chiral ligand precursor mdpi.com

Coordination Chemistry and Ligand Properties of Bis 1 Methyl 1h Pyrazol 5 Yl Methanamine

Principles of Ligand Design and Denticity in Bis-Pyrazolyl Methanamines

General principles suggest that bis-pyrazolyl methanamine ligands can act as bidentate or tridentate chelators. eiu.edu

Synthesis and Characterization of Transition Metal Complexes

No published studies on the synthesis and characterization of transition metal complexes with bis(1-methyl-1H-pyrazol-5-yl)methanamine were found. Therefore, no data can be presented for its complexation with first-row transition metals or other metal ions.

Elucidation of Coordination Geometries and Modes

Without experimental evidence from techniques such as X-ray crystallography or spectroscopic analysis, the coordination geometries and modes for complexes of this compound cannot be elucidated. The ligand could potentially coordinate in a bidentate fashion using the two pyrazole (B372694) nitrogen atoms (N,N), or in a tridentate manner involving both pyrazole nitrogens and the central amine nitrogen (N,N,N). eiu.eduresearchgate.net The specific mode would depend on factors like the nature of the metal ion, the counter-anion, and reaction conditions.

Detailed Analysis of Distorted Trigonal Bipyramidal Geometries

The trigonal bipyramidal (TBP) geometry is a common coordination environment for five-coordinate metal complexes. In complexes involving bis-pyrazolyl methanamine type ligands, this geometry is frequently observed, though often with significant distortion from the ideal D3h symmetry. This distortion arises from the inherent structural constraints of the ligand, such as the bite angles and the steric bulk of the pyrazolyl groups.

In a typical tridentate coordination mode, the two pyrazolyl nitrogen atoms and the central amine nitrogen atom bind to the metal center. In a five-coordinate complex, these three nitrogen atoms can occupy two equatorial and one axial position, or vice-versa, with two additional co-ligands completing the coordination sphere. For instance, in dichloroferrous complexes with tripod ligands, a trigonal bipyramidal iron center can be formed with two equatorial chloride ions. nih.gov The ligand itself coordinates in a tridentate fashion, contributing to the five-coordinate geometry. nih.gov

The deviation from ideal TBP geometry is quantified by the Addison parameter (τ), which ranges from 0 for a perfect square pyramidal geometry to 1 for a perfect trigonal bipyramidal geometry. Complexes with bis-pyrazolyl ligands often exhibit τ values intermediate between these extremes, indicating a geometry that is best described as distorted trigonal bipyramidal. Solid-state X-ray diffraction studies on related five-coordinate Ni(II) complexes have revealed such distorted TBP structures to be an unusual but present feature. science.gov These distortions can be influenced by intramolecular hydrogen bonding networks that can form between the ligand and other coordinated molecules like water or hydroxide (B78521) ions. science.gov

Table 1: Selected Structural Parameters for Representative Distorted Trigonal Bipyramidal Complexes

Complex Feature Observation Reference
Metal Center High-spin Iron(II) nih.gov
Ligand Coordination Tridentate (tripod) nih.gov
Geometry Trigonal Bipyramidal nih.gov
Co-ligands Two equatorial chloride ions nih.gov

Investigations into Tetrahedral and Square Pyramidal Coordination Environments

Beyond the five-coordinate TBP geometry, bis-pyrazolyl methanamine ligands can also facilitate the formation of four-coordinate tetrahedral and five-coordinate square pyramidal complexes. The preferred geometry is often dictated by the electronic configuration of the metal ion, the nature of the co-ligands, and steric factors.

Tetrahedral Geometry: This coordination is common for metal ions like Zn(II), Co(II), and Cu(II), particularly with weak-field ligands. uky.edu When this compound acts as a bidentate ligand, coordinating through the two pyrazolyl nitrogen atoms, it forms a nine-membered metallocyclic ring around the metal center. nih.gov This chelation, along with two other monodentate ligands (e.g., halides), results in a distorted tetrahedral geometry. nih.gov The degree of distortion from the ideal tetrahedral angle (109.5°) is influenced by the size of the chelate ring; larger rings allow for angles closer to the ideal value. nih.gov For example, in a zinc complex with a bidentate 1,2-bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)benzene ligand, the geometry around the zinc atom is distorted tetrahedral. nih.gov

Square Pyramidal Geometry: This geometry is an alternative for five-coordinate complexes. The distinction between a distorted TBP and a square pyramidal environment can be subtle. Copper(II) complexes with related bis(pyrazolyl)methane-based ditopic ligands have shown ligand field bands in their electronic spectra suggestive of a square-pyramidal coordination of the copper centers in solution. eiu.edu The ligand's ability to adopt a conformation that allows for one axial and four basal coordinating atoms is key to forming this geometry.

Table 2: Comparison of Tetrahedral and Square Pyramidal Features

Geometry Metal Ion Examples Ligand Behavior Key Structural Feature Reference
Distorted Tetrahedral Zn(II), Co(II) Bidentate (N,N) Nine-membered metallocyclic ring nih.gov

Bidentate versus Tridentate Coordination Behavior of Bis-Pyrazolyl Methanamine Ligands

A defining characteristic of bis-pyrazolyl methanamine ligands is their ability to act as either bidentate or tridentate chelators. This flexibility, often referred to as a "scorpionate" nature, is a crucial determinant of the final structure and reactivity of the metal complex. eiu.edu

Tridentate Coordination: In this mode, the ligand coordinates through the two pyrazole nitrogen atoms and the central amine nitrogen, forming two fused five-membered chelate rings. This N,N,N-tridentate coordination is common and often leads to stable complexes, particularly with transition metals that favor higher coordination numbers like iron and cobalt. nih.govuky.edu This mode is essential for forming octahedral or trigonal bipyramidal geometries. nih.gov

Bidentate Coordination: The ligand can also coordinate in a bidentate fashion, typically through the two pyrazole nitrogen atoms, leaving the central amine nitrogen uncoordinated. researchgate.net This N,N-bidentate mode is favored under several circumstances:

Steric Hindrance: Bulky substituents on the pyrazole rings or the presence of other bulky ligands can prevent the central amine from coordinating.

Metal Ion Preference: Some metal ions, like Pd(II) in a square planar environment, may prefer a four-coordinate geometry, favoring bidentate chelation from the bis-pyrazolyl ligand. nih.gov

Protonation: Protonation of the central amine nitrogen prevents it from coordinating to the metal center.

The switch between these coordination modes is a key feature. For example, studies on related bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine (pza) ligands show they generally behave as tridentate ligands, but exceptions exist for some Zn(II) compounds where one pyrazole ring remains uncoordinated. nih.gov This versatility allows for the design of complexes with specific geometries and open coordination sites for catalysis or sensing applications. eiu.edu

Supramolecular Assembly and Intermolecular Interactions in Metal-Ligand Frameworks

The metal complexes formed with this compound can serve as building blocks for the construction of more complex, higher-order structures known as supramolecular assemblies or metal-organic frameworks. eiu.edu The formation and stability of these extended networks are governed by a variety of non-covalent intermolecular interactions.

The unique interplay between ligands and metal ions is crucial in defining the properties and topology of these materials. rsc.org Key interactions include:

Hydrogen Bonding: The amine group of the ligand, especially when uncoordinated or protonated, can act as a hydrogen bond donor. Coordinated solvent molecules (e.g., water, methanol) or counter-ions can also participate in extensive hydrogen bonding networks, linking individual complex units into one-, two-, or three-dimensional arrays. nih.govnih.gov

π-π Stacking: The aromatic pyrazole rings are capable of engaging in π-π stacking interactions. These interactions are significant in organizing the complexes in the solid state, often leading to stacked or layered structures. researchgate.net

Anion-π and C-H···π Interactions: Other weak interactions, such as anion-π or C-H···π interactions, can also play a decisive role in directing the self-assembly process and stabilizing the resulting supramolecular architecture. nih.govresearchgate.net

Through the judicious selection of metal ions, co-ligands, and reaction conditions, it is possible to control the self-assembly process and create materials with desired topologies, such as chains, sheets, or more complex frameworks. eiu.eduresearchgate.net These structures are of great interest for applications in areas like gas storage, molecular recognition, and magnetism. eiu.edu

Chemical Reactivity and Derivatization of Bis 1 Methyl 1h Pyrazol 5 Yl Methanamine

Transformations of the Methanamine Bridge and Pyrazole (B372694) Rings

The reactivity of bis(1-methyl-1H-pyrazol-5-yl)methanamine is centered around the methanamine bridge and the pyrazole rings, which are susceptible to a range of chemical transformations.

While specific studies on the oxidation of this compound are not extensively documented, the general behavior of related bis-pyrazolone compounds suggests they can act as antioxidant agents, protecting against reactive oxygen species (ROS) ekb.egnih.gov. The oxidation of copper(I) complexes featuring bis(pyrazol-1-ylmethyl)pyridine ligands has also been investigated in the context of chemical and electrochemical water oxidation rsc.org. For this compound, oxidation would likely target the secondary amine or the pyrazole rings.

Potential Oxidation Pathways:

Oxidation of the Amine Bridge: The secondary amine is a potential site for oxidation, which could lead to the formation of a corresponding nitroxide or, under harsher conditions, cleavage of the C-N bonds.

Oxidation of the Pyrazole Rings: The electron-rich pyrazole rings can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening reactions depending on the oxidant used.

Further research is required to elucidate the specific mechanisms and resulting products of oxidation reactions for this compound.

The pyrazole rings in this compound can theoretically undergo nucleophilic substitution reactions. However, the electron-rich nature of the pyrazole ring generally makes it more susceptible to electrophilic attack. Nucleophilic substitution would likely require the presence of a good leaving group on the pyrazole ring, which is not present in the parent molecule. The synthesis of related ditopic ligands containing bis(1H-pyrazol-1-yl)-methane fragments has been achieved through nucleophilic replacement of halogen atoms on a starting material by pyrazole anions researchgate.net. This suggests that if a leaving group were introduced onto the pyrazole rings of this compound, it could be a site for nucleophilic attack.

Post-Synthetic Functionalization of the Pyrazole Moieties

Post-synthetic functionalization allows for the modification of a pre-existing molecule to introduce new functional groups and tailor its properties. For this compound, the pyrazole rings are the primary targets for such modifications. While direct examples for this specific compound are limited, general strategies for pyrazole functionalization can be considered.

Electrophilic substitution reactions are a common method for functionalizing pyrazole rings. The regioselectivity of these reactions is influenced by the existing substituents. In the case of 1-methyl-1H-pyrazol-5-yl moieties, the 4-position is a likely site for electrophilic attack.

Potential Functionalization Reactions:

Reaction TypeReagentsPotential Product
HalogenationNBS, NCS4-halo-substituted derivative
NitrationHNO₃/H₂SO₄4-nitro-substituted derivative
SulfonationH₂SO₄4-sulfonic acid derivative
Friedel-Crafts AcylationAcyl chloride/AlCl₃4-acyl-substituted derivative

It is important to note that the secondary amine bridge could also react with some of these electrophilic reagents, potentially leading to a mixture of products or requiring a protection-deprotection strategy for the amine group. The synthesis of novel functionalized bis(pyrazol-1-yl)methane ligands with diphenylphosphino groups at the 5-position of the pyrazole rings has been reported, demonstrating the feasibility of introducing functional groups onto the pyrazole core psu.edu.

Protonation Equilibria and Acid-Base Character of the Amine Functionality

The secondary amine in the methanamine bridge of this compound imparts basic properties to the molecule. This amine can be protonated by an acid to form a secondary ammonium (B1175870) salt. The basicity of the amine is influenced by the electronic effects of the attached pyrazole rings.

The pyrazole rings themselves contain nitrogen atoms that can also be protonated. A computational study on a different pyrazole derivative, 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, using Density Functional Theory (DFT) explored the protonation sites and pKa values jksus.org. Such theoretical studies can provide insights into the most likely protonation sites in this compound. It is expected that the exocyclic secondary amine would be more basic than the nitrogen atoms within the pyrazole rings due to the delocalization of the lone pair of the ring nitrogens in the aromatic system.

The equilibrium for the protonation of the amine functionality can be represented as follows:

(CH₃-pz)₂CH-NH₂⁺ + H₂O ⇌ (CH₃-pz)₂CH-NH + H₃O⁺

The pKa value associated with this equilibrium would quantify the basicity of the amine. Experimental determination of the pKa value for this compound would provide valuable information about its behavior in acidic or basic environments.

Catalytic Applications of Bis 1 Methyl 1h Pyrazol 5 Yl Methanamine Metal Complexes

Catalysis in Polymerization Reactions

The bidentate or tridentate coordination modes of bis(pyrazolyl)methanamine ligands render them suitable for stabilizing a variety of metal centers in geometries conducive to catalytic polymerization processes.

The ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester, is an area of intense research. Metal complexes of substituted bis(pyrazolyl)methanamine ligands have shown significant promise as catalysts for this transformation. For instance, studies on Co(II), Zn(II), and Cd(II) complexes supported by N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands have demonstrated their efficacy in the ROP of rac-lactide. nih.gov

In a representative study, the in situ-generated alkyl derivatives of these complexes were evaluated as catalysts. The catalytic systems were typically prepared by reacting the metal halide pre-catalyst with an alkylating agent like methyllithium (B1224462) (MeLi). nih.gov These catalysts were found to produce heterotactic polylactides, with the degree of stereocontrol being influenced by the metal center, the ligand structure, and the reaction temperature. Notably, a zinc complex demonstrated a superior heterotactic bias (Pr up to 0.94) at -25 °C. nih.govrsc.org The polymers obtained generally exhibited a wide range of polydispersity indices (1.16–2.23) and had low to moderate molecular weights. nih.govrsc.org

Table 1: ROP of rac-Lactide with N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine-type Zinc Complexes

Catalyst Precursor Co-catalyst Temperature (°C) Conversion (%) M_n ( g/mol ) PDI Pr
[LAZnCl2] MeLi 25 98 10,200 1.89 0.85
[LBZnCl2] MeLi 25 99 12,500 1.95 0.88
[LBZnCl2] MeLi 0 97 11,800 1.91 0.91
[LBZnCl2] MeLi -25 95 11,200 1.87 0.94

Data derived from studies on N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands. nih.govrsc.org LA and LB represent different N-substituents on the amine.

Metal complexes of bis(pyrazolyl)methane and related nitrogen-containing ligands have also been investigated as catalysts for olefin polymerization. Late transition metal complexes, in particular, have been shown to be active for the polymerization of ethylene (B1197577) to produce polyethylene (B3416737). rsc.orgfrontiersin.org For example, iron and cobalt complexes bearing 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine ligands, upon activation with methylaluminoxane (B55162) (MAO), act as single-site catalysts for ethylene polymerization. frontiersin.org These systems can produce highly linear polyethylene with high molecular weights (up to 1.4 x 106 g/mol ) and relatively narrow molecular weight distributions (2.1–2.8). frontiersin.org

Table 2: Ethylene Polymerization with Bis(pyrazolyl)-type Ligand Metal Complexes

Catalyst System Co-catalyst Activity (kg PE/mol·h) M_w ( g/mol ) PDI
Fe-complex (L) MAO 1.2 x 105 0.7 x 106 2.8
Co-complex (L) MAO 0.8 x 105 1.4 x 106 2.1
V-complex (L') AlEtCl2 High up to 1.0 x 106 Unimodal

Data derived from studies on related bis(pyrazolyl)pyridine ligands (L, L'). rsc.orgfrontiersin.org

Mechanistic Understanding of Catalytic Cycles and Turnover Frequencies

The mechanism for the ROP of lactide by metal-alkoxide species, such as those generated from bis(pyrazolyl)methanamine complexes, is generally believed to proceed via a coordination-insertion mechanism. The catalytic cycle is initiated by the coordination of a lactide monomer to the metal center. This is followed by a nucleophilic attack of the alkoxide group (from the initiator or a growing polymer chain) on the carbonyl carbon of the coordinated lactide, leading to the opening of the cyclic ester and the extension of the polymer chain by one monomer unit. The newly formed alkoxide end-group remains coordinated to the metal center, ready to react with the next incoming monomer. The turnover frequency in these systems is dependent on several factors, including the Lewis acidity of the metal center, the steric hindrance around the active site, and the reaction conditions.

In olefin polymerization, the active species is typically a cationic metal-alkyl complex generated by the reaction of the pre-catalyst with a co-catalyst like MAO or a borate (B1201080) activator. The polymerization proceeds through the Cossee-Arlman mechanism, which involves the coordination of the olefin to a vacant site on the metal center, followed by migratory insertion of the olefin into the metal-alkyl bond. The turnover frequency is influenced by the rate of olefin coordination and insertion, as well as the rate of chain termination and transfer reactions.

Structure-Activity Relationships of Ligand Modifications in Catalysis

The catalytic performance of metal complexes is highly dependent on the structure of the supporting ligand. For bis(pyrazolyl)methanamine-type ligands, modifications to the pyrazole (B372694) rings or the central amine donor can significantly impact catalytic activity and selectivity.

In the ROP of rac-lactide, the steric bulk of the substituents on the ligand framework plays a crucial role in stereocontrol. nih.gov For instance, the use of bulkier N-substituents on the amine backbone of N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands was found to enhance the heteroselectivity of the zinc-catalyzed polymerization of rac-lactide. nih.gov This suggests that a sterically crowded environment around the metal center can better discriminate between the D- and L-enantiomers of the incoming monomer, leading to a more stereoregular polymer.

In ethylene polymerization, both steric and electronic effects of the ligand are important. frontiersin.org Studies on iron complexes with substituted bis(pyrazolyl)pyridine ligands have shown that complexes with smaller substituents on the pyrazolyl rings exhibit higher catalytic activity compared to those with bulkier substituents. frontiersin.org This is likely due to reduced steric hindrance at the metal center, allowing for easier access of the ethylene monomer to the active site. The electronic properties of the ligand, which can be tuned by introducing electron-donating or electron-withdrawing groups, also affect the electrophilicity of the metal center and, consequently, its catalytic activity.

Rational Design of Catalytic Systems Employing Bis-Pyrazolyl Methanamine Ligands

The insights gained from mechanistic and structure-activity relationship studies form the basis for the rational design of more efficient and selective catalysts. rsc.org For catalytic systems based on bis(pyrazolyl)methanamine ligands, several design principles can be considered.

To enhance stereocontrol in ROP of lactide, ligands can be designed with increased steric bulk around the metal center. This can be achieved by introducing bulky substituents on the pyrazole rings or on the amine nitrogen. Chiral ligands can also be employed to achieve enantioselective polymerization.

For olefin polymerization, the ligand can be modified to optimize the balance between catalytic activity and polymer properties. For example, to increase activity, ligands with less steric hindrance and more electron-donating character might be desirable. Conversely, to produce higher molecular weight polymers, ligands that promote a higher rate of propagation relative to chain transfer can be designed. The flexibility of the ligand backbone is another parameter that can be adjusted to influence the coordination geometry and catalytic behavior of the metal complex. The development of well-defined pre-catalysts that allow for reliable and complete activation is also a key aspect of rational catalyst design.

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural and Electronic Characterization (e.g., NMR, Mass Spectrometry, FTIR)

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic environment of bis(1-methyl-1H-pyrazol-5-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR spectra would provide definitive structural information. Based on data from analogous 1-methylpyrazole (B151067) and substituted pyrazole (B372694) compounds, characteristic chemical shifts can be predicted. chemicalbook.comrsc.orgmdpi.com The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methylene (B1212753) bridge protons (CH₂), the amine proton (NH), and the two non-equivalent pyrazole ring protons. The ¹³C NMR spectrum would similarly display unique resonances for the N-methyl, methylene, and pyrazole ring carbons.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound, based on analogous compounds. (Note: These are estimated values based on data from similar structures. Actual experimental values may vary.)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale / Comments
N-CH₃ ~3.7 - 3.9 ~35 - 38 Signal for the methyl group attached to the pyrazole nitrogen.
C-CH₂-N ~3.9 - 4.2 ~45 - 50 Methylene bridge protons, likely a singlet unless coupled to NH.
N-H Variable - Broad singlet, position dependent on solvent and concentration.
Pyrazole H-3 ~7.3 - 7.5 ~138 - 142 Proton at position 3 of the pyrazole ring.
Pyrazole H-4 ~6.0 - 6.2 ~105 - 108 Proton at position 4 of the pyrazole ring.
Pyrazole C-3 - ~138 - 142 Carbon at position 3 of the pyrazole ring.
Pyrazole C-4 - ~105 - 108 Carbon at position 4 of the pyrazole ring.

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₁H₁₅N₅), the molecular weight is 217.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z 217. Characteristic fragmentation pathways for pyrazoline and related derivatives often involve cleavage of the pyrazole ring or bonds adjacent to it. researchgate.netnist.gov Key fragmentation would likely involve the loss of a methyl group, or cleavage at the central amine, leading to fragments corresponding to the (1-methyl-1H-pyrazol-5-yl)methyl cation.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands. Vibrations associated with the pyrazole ring, such as C=N and C-N stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3400 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

Interactive Data Table 2: Expected FTIR Absorption Bands for this compound. (Note: Based on general frequency ranges and data from related pyrazole compounds chemicalbook.comspectrabase.comnist.gov.)

Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 3400 N-H stretch Secondary Amine
2850 - 3000 C-H stretch Methyl (CH₃) & Methylene (CH₂)
~1580 - 1620 C=N stretch Pyrazole Ring
~1450 - 1550 C=C stretch Pyrazole Ring

X-ray Crystallography for Solid-State Structural Determination

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, offering insights that complement experimental findings. researchgate.netub.edu

Electronic Structure Analysis and Molecular Orbitals

DFT calculations can be employed to determine the distribution of electrons within this compound and to visualize its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a ligand of this type, the HOMO is typically localized on the nitrogen atoms of the pyrazole rings, indicating that these are the primary sites for electron donation to a metal center. The LUMO is generally distributed over the pyrazole ring system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. eurjchem.com

Prediction of Reactivity Descriptors and Reaction Pathways

DFT can be used to calculate various reactivity descriptors. A Molecular Electrostatic Potential (MEP) map, for instance, would visually represent the charge distribution, highlighting the electron-rich nitrogen atoms as the most likely sites for coordination to electrophilic metal ions. Furthermore, DFT can model reaction pathways, such as the mechanism of complex formation with a metal ion. By calculating the energies of reactants, transition states, and products, it is possible to determine the thermodynamics and kinetics of the coordination process, providing a theoretical framework for understanding the ligand's reactivity. eurjchem.com

Molecular Modeling and Dynamics Simulations for Ligand Conformation and Interaction Studies

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior and conformational landscape of molecules. eurasianjournals.comnih.gov For a flexible ligand like this compound, these methods are invaluable for understanding its conformational preferences and how it interacts with other molecules, such as metal ions or biological macromolecules. nih.govresearchgate.net

MD simulations can explore the potential energy surface of the ligand, identifying low-energy conformations. This includes analyzing the rotation around the C-N bonds connecting the pyrazole rings to the central methanamine unit. When studying the formation of a metal complex, MD simulations can model the dynamic behavior of the complex in solution, providing information on the stability of the coordination bonds, the flexibility of the chelate ring, and the interactions with solvent molecules over time. These simulations offer a time-resolved perspective that is inaccessible to static experimental methods like X-ray crystallography. nih.gov

Emerging Research Avenues and Future Perspectives for Bis 1 Methyl 1h Pyrazol 5 Yl Methanamine

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of poly(pyrazol-1-yl)methane ligands has been a subject of extensive study, and these established methods provide a foundation for developing efficient routes to bis(1-methyl-1H-pyrazol-5-yl)methanamine and its derivatives. ulisboa.ptmdpi.com Current research directions are focused on improving yield, reducing reaction times, and employing more environmentally benign conditions.

One promising approach involves the adaptation of one-pot synthesis methodologies. For structurally related bis(1H-indazol-1-yl)methane, high-yielding, one-pot syntheses have been successfully developed using 3d-metal salts as catalysts and dimethylsulfoxide (DMSO) as the methylene (B1212753) source. mdpi.com Applying a similar strategy could provide a direct and cost-effective pathway to the target compound. Another avenue involves nucleophilic aromatic substitution (SNAr) reactions, which have been effectively used to synthesize 2,6-bis(pyrazol-1-yl)pyridine ligands under mild conditions with carbonate bases. researchgate.net

Future research will likely focus on optimizing these strategies and exploring novel catalytic systems to enhance efficiency and substrate scope. The development of flow chemistry processes could also offer advantages in terms of scalability, safety, and product purity.

Synthetic Strategy Key Features Potential Advantages for Target Compound Relevant Analogs
One-Pot Metal-Catalyzed SynthesisUtilizes a 3d-metal salt catalyst and a simple methylene source (e.g., DMSO). mdpi.comHigh yield, simplified procedure, cost-effective. mdpi.comBis(1H-indazol-1-yl)methane mdpi.com
Nucleophilic Aromatic Substitution (SNAr)Mild reaction conditions using carbonate bases. researchgate.netTolerance of diverse functional groups, suitable for late-stage functionalization. researchgate.net2,6-bis(pyrazol-1-yl)pyridine ligands researchgate.net
Phase-Transfer CatalysisReaction between pyrazole (B372694) salt and dichloromethane (B109758) under phase-transfer conditions.Avoids anhydrous solvents, potentially milder conditions.Bis(pyrazol-1-yl)methane

Development of New Catalytic Transformations

Complexes derived from bis(pyrazolyl)methane ligands, often termed C-scorpionates, have demonstrated significant catalytic activity in a range of important chemical transformations. ulisboa.pteiu.edu The unique steric and electronic environment provided by the this compound ligand is expected to give rise to metal complexes with novel catalytic properties.

Research in this area is anticipated to explore applications in:

Oxidation Catalysis: Metal complexes of related scorpionate ligands are active in processes such as the oxidation of water and the functionalization of alkanes. ulisboa.pt Developing copper or iron complexes with the target ligand could yield catalysts for selective oxidation reactions.

Polymerization: The ability of bis(pyrazolyl)methane ligands to stabilize various metal centers makes them suitable for olefin polymerization and oligomerization catalysis. eiu.edu Investigating complexes of Group 4 metals (Ti, Zr) with this ligand is a logical next step.

Carbon Dioxide Activation: A critical area of green chemistry, CO₂ activation and conversion into valuable chemicals, has been explored using C-scorpionate chemistry. ulisboa.pt The electronic properties of the N-methylated pyrazole rings could modulate the reactivity of metal centers towards CO₂.

The development of "heteroscorpionate" ligands, where a third donor group is attached to the central carbon atom, is another important direction. eiu.edunih.gov This modification can transform the bidentate ligand into a tridentate one, offering finer control over the metal's coordination sphere and enhancing catalytic performance. eiu.edu

Catalytic Application Area Relevant Metal Centers Potential Reaction Rationale based on Analogous Systems
Alkane FunctionalizationFe, Cu, MnC-H bond oxidationScorpionate complexes have shown promise in activating strong C-H bonds. ulisboa.pt
Olefin PolymerizationTi, Zr, VEthylene (B1197577) polymerizationThe ligand framework can stabilize active metal centers for polymer chain growth. eiu.edu
CO₂ ReductionRe, RuCatalytic conversion of CO₂ to methanol (B129727) or formatesThe electronic tunability of the pyrazole rings can influence the binding and activation of CO₂. ulisboa.pt

Integration into Functional Materials and Sensor Technologies

The predictable coordination geometry and stability of complexes formed with poly(pyrazolyl) ligands make them excellent building blocks for functional materials. eiu.edu The this compound ligand is well-suited for constructing coordination polymers and metal-organic frameworks (MOFs). The divergent nature of the pyrazole donors, when coordinated to a metal ion, can lead to the formation of extended one-, two-, or three-dimensional networks.

Future research will likely target the synthesis of materials with specific properties:

Porous Materials: By selecting appropriate metal nodes and potentially introducing functional groups onto the ligand, MOFs with tailored pore sizes and chemical environments could be designed for gas storage and separation applications.

Luminescent Sensors: Incorporation of lanthanide or d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺) into frameworks built with this ligand could lead to luminescent materials. The pyrazole rings can act as "antenna" chromophores, absorbing energy and transferring it to the metal center, resulting in emission that may be sensitive to the presence of specific analytes (e.g., small molecules, metal ions), forming the basis for chemical sensors.

Magnetic Materials: The ligand can be used to link paramagnetic metal ions (e.g., Mn²⁺, Ni²⁺, Cu²⁺) to create materials with interesting magnetic properties, such as single-molecule magnets or magnetic ordering.

The ability to functionalize the ligand backbone provides a powerful tool for tuning the properties of the resulting materials, opening up a vast design space for materials scientists.

Theoretical Contributions to Ligand Design and Metal-Ligand Cooperativity

Theoretical and computational studies are crucial for understanding the subtle structure-property relationships in coordination complexes and for guiding the rational design of new ligands and catalysts. For this compound, theoretical approaches can provide significant insights.

Key areas for theoretical investigation include:

Conformational Analysis: The flexibility of the methanamine bridge allows for different coordination modes and bite angles. Density Functional Theory (DFT) calculations can predict the most stable conformations of the free ligand and its metal complexes, which is critical for understanding its coordination behavior.

Electronic Structure: Analysis of the frontier molecular orbitals (HOMO/LUMO) can elucidate the ligand's donor strength and its influence on the electronic properties of the metal center. This is essential for predicting reactivity in catalytic cycles.

Metal-Ligand Cooperativity: Recent studies have highlighted the importance of metal-ligand cooperativity, where the ligand is not merely a spectator but actively participates in bond activation. nih.gov Theoretical models can explore whether the amine proton or the pyrazole rings in the target ligand could engage in cooperative pathways, for instance, by acting as a proton shuttle or by stabilizing transition states. This understanding is vital for designing next-generation catalysts for challenging transformations like N₂ reduction. nih.gov

By combining theoretical predictions with experimental synthesis and characterization, researchers can accelerate the development of complexes based on this compound for targeted applications.

Q & A

Q. What are the established synthetic routes for bis(1-methyl-1H-pyrazol-5-yl)methanamine, and what critical parameters influence yield?

The synthesis typically involves cyclocondensation of acetylenic ketones with methylhydrazine in ethanol, producing regioisomeric pyrazoles that require chromatographic separation . A scalable method uses 1-methylpyrazole derivatives reacting with formaldehyde and ammonia under controlled conditions, with yields dependent on temperature (60–80°C), solvent polarity, and stoichiometric ratios of precursors . Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and confirm substitution patterns on the pyrazole rings .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the methanamine bridge .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C11_{11}H14_{14}N6_6) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound derivatives?

Pyrazole-based methanamines exhibit antimicrobial activity (MIC: 2.5–20 µg/mL against S. aureus and E. coli) and anti-inflammatory effects via COX-2 inhibition . The bis-substituted analog shows enhanced chelating capacity for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}), relevant to metallodrug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies of pyrazole-based methanamines?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH) or structural analogs (e.g., halogen substituents). To validate results:

  • Standardize assays using reference compounds (e.g., cisplatin for cytotoxicity).
  • Perform dose-response curves and compare IC50_{50} values .
  • Use computational docking to confirm binding modes to targets like kinases or GPCRs .

Q. What computational strategies predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., HDACs) or receptors, highlighting key hydrogen bonds with the methanamine NH group .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • DFT Calculations : Gaussian09 evaluates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .

Q. How does the chelating ability of this compound influence its application in catalysis or metallodrug design?

The compound’s bidentate coordination stabilizes metal centers in catalytic cycles (e.g., Suzuki-Miyaura coupling) or metallodrugs (e.g., Pt(II) anticancer agents). Key factors:

  • Steric Effects : Methyl groups on pyrazole rings modulate metal-ligand bond lengths .
  • Electronic Tuning : Electron-withdrawing substituents enhance Lewis acidity of bound metals .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported methods for pyrazole-methanamine derivatives?

  • Regioisomer Formation : Competing 1,3- vs. 1,5-substitution in pyrazole synthesis reduces yields if separation is inefficient .
  • Solvent Effects : Polar aprotic solvents (DMF) favor higher yields (70–85%) over ethanol (50–60%) due to improved intermediate stability .

Methodological Recommendations

Parameter Optimal Conditions References
Reaction Temperature60–80°C (avoids decomposition)
Purification MethodSilica gel chromatography (EtOAc/hexane)
Crystallization SolventDichloromethane/hexane (1:3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.